methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Description
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative with a complex substitution pattern. The core structure consists of a 2H-chromen-2-one (coumarin) ring substituted at the 3-position with a 2-methoxy-2-oxoethyl group, at the 4-position with a methyl group, and at the 6-position with a chlorine atom. The 7-position is functionalized with an oxymethyl linker connected to a 4-methylbenzoate ester.
Key structural attributes:
- Coumarin core: Provides a planar, conjugated system for electronic interactions.
- 3-position substituent: The 2-methoxy-2-oxoethyl group introduces both ester and ether functionalities, influencing solubility and reactivity.
- 6-chloro substitution: Enhances stability and electronic effects.
- 4-methylbenzoate ester: Modulates lipophilicity and hydrolytic stability.
Properties
IUPAC Name |
methyl 4-[[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-12-15-8-17(23)19(10-18(15)30-22(26)16(12)9-20(24)27-2)29-11-13-4-6-14(7-5-13)21(25)28-3/h4-8,10H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQCBIQGMGMOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. The starting material often includes a benzoic acid derivative, which undergoes esterification to form the benzoate ester. Subsequent steps involve selective chlorination, methoxylation, and the introduction of the chromenone moiety. Reaction conditions often require the use of specific catalysts, temperature control, and solvents to achieve the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more efficient processes to maximize yield and reduce costs. Techniques such as flow chemistry and continuous processing can be employed to maintain consistent reaction conditions and improve scalability. Optimization of catalysts and reaction parameters is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Reduction: Conversion to reduced forms, possibly altering the chromenone structure or the benzoate ester.
Substitution: Replacement of the chlorine atom or methoxy group with other functional groups, altering its biological activity.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with varied functional groups, potentially enhancing or modifying biological activities.
Scientific Research Applications
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate finds applications in:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
Mechanism
The mechanism by which methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, leading to changes in cellular functions.
Molecular Targets and Pathways
Potential molecular targets include kinases, proteases, and transcription factors. The compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis with structurally related compounds reveals how specific substituents impact physicochemical and functional properties:
Physicochemical Properties
Lipophilicity :
- Stability: Ester vs. Amide/Carbonate: The methyl ester in the target compound is less prone to hydrolysis than carbonate-linked analogues (e.g., (±)-4O-Con in ) but more reactive than amides (e.g., benzamide in ). The 6-chloro substituent enhances oxidative stability compared to non-halogenated coumarins .
Crystallinity :
- X-ray data for 2-oxo-2H-chromen-4-yl 4-methylbenzoate (–11) reveals planar packing with C–H···O interactions. The target compound’s 3-substituent likely disrupts crystallinity, reducing melting point compared to simpler analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
